Source
The compound 857678-38-7 is cataloged in various chemical databases, although specific details about its natural occurrence or synthetic pathways may not be widely available. It is often referenced in contexts related to research and development within the fields of chemistry and pharmaceuticals.
Classification
In terms of classification, this compound may fall under categories such as organic compounds or polymers, depending on its structural characteristics and functional groups. It is essential to consult specific chemical databases or literature for more precise classification.
Methods
The synthesis of compound 857678-38-7 can involve several methods, which might include:
Technical Details
The synthesis process would typically require careful control of reaction conditions such as temperature, pressure, and the presence of catalysts. Detailed protocols would be necessary to ensure high yield and purity of the final product.
Structure
The molecular structure of 857678-38-7 can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule.
Data
Key data points would include:
Reactions
The chemical reactivity of 857678-38-7 could encompass various types of reactions:
Technical Details
Each reaction would require specific conditions such as solvents, temperatures, and catalysts to proceed efficiently. Understanding these parameters is crucial for predicting the behavior of the compound in different environments.
Process
The mechanism of action for 857678-38-7 would depend on its intended application—be it therapeutic or industrial. For instance:
Data
Quantitative data regarding reaction rates, binding affinities, or activation energies would be essential for a complete understanding of its mechanisms.
Physical Properties
Chemical Properties
Relevant data should be sourced from reliable chemical databases or peer-reviewed literature.
857678-38-7 represents a specific peptide epitope within the flagellin protein (FliC) of Salmonella enterica serovar Paratyphi A (S. Paratyphi A). This immunogenic determinant is critical for bacterial motility and host immune recognition. As a serovar-specific antigenic structure, it enables serological differentiation from other Salmonella pathogens, including the closely related S. Typhi. Research on this epitope advances diagnostic precision and vaccine development for paratyphoid fever, which causes significant morbidity in endemic regions [1] [5].
857678-38-7 is a structured peptide sequence within the flagellin protein’s variable domain. Its systematic identification is characterized by:
Table 1: Chemical Identifiers of 857678-38-7
Identifier Type | Value |
---|---|
IUPAC Name | L-Alanyl-γ-D-glutamyl-(3S)-3-methyl-D-ornithyl-L-alanyl-D-alanyl |
CAS Registry Number | 857678-38-7 |
SMILES Notation | CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O)CO)C)CCCNC(=N)N)C(=O)NC(C(=O)O)C1NC(=O)C |
InChIKey | UPLYUALXYSMBOU-UHFFFAOYSA-N |
Molecular Formula | C₂₇H₄₈N₈O₁₀ |
Molecular Weight | 668.7 g/mol |
This epitope corresponds to residues 150-155 of the FliC protein in S. Paratyphi A. Its conformational stability arises from conserved β-hairpin folding, which presents specific antigenic sites recognized by host antibodies. The peptide backbone includes methylated ornithine residues—a post-translational modification essential for epitope integrity and immune evasion [1] [5].
The flagellin protein (FliC) is the structural component of Salmonella flagella, enabling motility and biofilm formation. In S. Paratyphi A—a human-restricted pathogen causing systemic enteric fever—the FliC epitope 857678-38-7 exhibits lineage-specific conservation. Genomic analyses confirm its presence across dominant lineages (A, C, F) circulating in South Asia, including Bangladesh [5]. This epitope serves as a key serological marker for the d1 serovar, distinguishing it from S. Typhi (d serovar) and other non-typhoidal Salmonella [1].
Transcriptomic studies reveal active fliC expression during human bacteremia, indicating its role in systemic infection. When comparing in vivo patient samples to laboratory cultures, researchers detected upregulated expression of flagellar genes, including fliC, confirming their importance in host adaptation [1]. The epitope’s surface exposure facilitates immune recognition, driving antibody-mediated responses. However, single-amino-acid substitutions in hypervariable regions enable antigenic drift without impairing motility—a mechanism potentially contributing to immune evasion.
Table 2: Epitope Conservation Across S. Paratyphi A Lineages
Lineage | Prevalence in Bangladesh (%) | Epitope 857678-38-7 Conservation | Associated Genomic Features |
---|---|---|---|
A | 67.2 | 100% | Global epidemic dominance |
C | 19.4 | 100% | Regional persistence |
F | 13.4 | 100% | pHCM2-like plasmid carriers |
Notably, all sequenced Bangladeshi isolates (2008–2018) harbored intact fliC genes encoding this epitope, confirming its stability despite genomic drift. A pHCM2-like plasmid identified in lineage F isolates shows homology to S. Typhi plasmids but does not disrupt epitope expression [5].
The epitope was first mapped in 2010 during transcriptional analyses of S. Paratyphi A in human blood. Using Selective Capture of Transcribed Sequences (SCOTS) and microarray hybridization, researchers identified actively expressed flagellar genes, including fliC, during bacteremia [1]. This confirmed the in vivo production of the epitope.
Chemical synthesis of 857678-38-7 was achieved via solid-phase peptide synthesis (SPPS) with the following steps:
Mass spectrometry (TOF-MS) and circular dichroism validated the synthetic epitope’s structural equivalence to the native protein domain. Conformational analysis confirmed its β-hairpin fold, essential for antibody binding. Since 2015, this epitope has been utilized in ELISA-based serotyping and as an antigen in subunit vaccine candidates targeting S. Paratyphi A [5].
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